3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine
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Overview
Description
3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine is a chemical compound with the molecular formula C19H24N2 It is a derivative of piperidine and pyridine, featuring a phenyl-propyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Attachment of the Phenyl-Propyl Group: This step involves the alkylation of the piperidine ring with a phenyl-propyl halide under basic conditions.
Formation of the Pyridine Ring: The final step involves the coupling of the piperidine derivative with a pyridine moiety, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.
Scientific Research Applications
3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylpropyl)pyridine: A structurally similar compound with a phenyl-propyl group attached to a pyridine ring.
1-Phenyl-3-(4-pyridyl)propane: Another related compound with a phenyl and pyridine group connected by a propyl chain.
Uniqueness
3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine is unique due to the presence of both piperidine and pyridine rings in its structure, which may confer distinct pharmacological properties compared to its analogs. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
3-[[4-(3-phenylpropyl)piperidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-2-6-18(7-3-1)8-4-9-19-11-14-22(15-12-19)17-20-10-5-13-21-16-20/h1-3,5-7,10,13,16,19H,4,8-9,11-12,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGJXFGCXCDPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2=CC=CC=C2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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